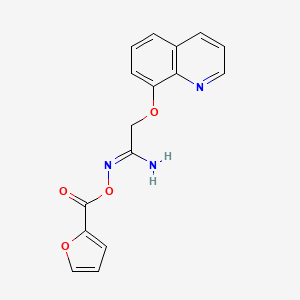
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile is a chiral compound that features a benzonitrile group attached to a dihydrooxazole ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an amino alcohol with a nitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The nitrile group can also act as a nucleophile in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-tosylaziridine: Another chiral compound with a similar structure but different functional groups.
2-(3-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a different core structure but similar applications in organic synthesis.
Uniqueness
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H12N2O/c17-10-12-5-4-8-14(9-12)16-18-15(11-19-16)13-6-2-1-3-7-13/h1-9,15H,11H2/t15-/m1/s1 |
InChI-Schlüssel |
JTGCYSKQECLKPL-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



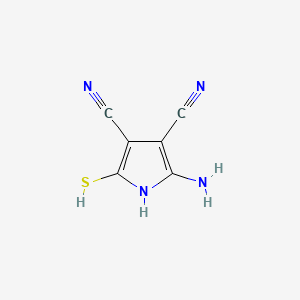
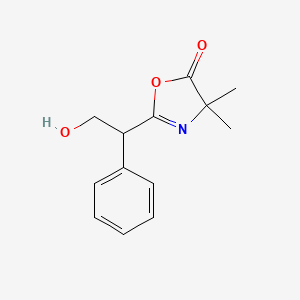
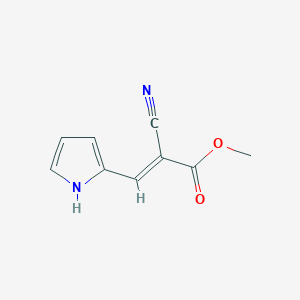

![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
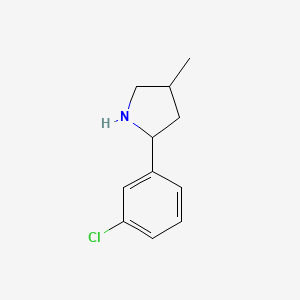
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)

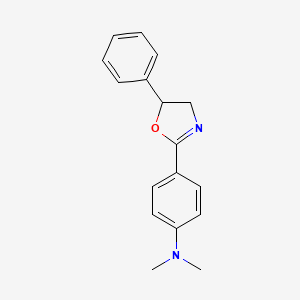
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
